molecular formula C15H21NO3 B6271302 tert-butyl N-[1-(4-formylphenyl)propan-2-yl]carbamate CAS No. 2648948-80-3

tert-butyl N-[1-(4-formylphenyl)propan-2-yl]carbamate

Cat. No.: B6271302
CAS No.: 2648948-80-3
M. Wt: 263.3
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Description

tert-Butyl N-[1-(4-formylphenyl)propan-2-yl]carbamate: is an organic compound with the molecular formula C13H17NO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a formylphenyl group, and a propan-2-yl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-formylphenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-formylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[1-(4-formylphenyl)propan-2-yl]carbamate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-formylphenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, while the carbamate group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[1-(4-formylphenyl)propan-2-yl]carbamate is unique due to the presence of both the formyl and propan-2-yl groups, which confer distinct reactivity and biological activity. This makes it a valuable compound in synthetic chemistry and research applications .

Properties

CAS No.

2648948-80-3

Molecular Formula

C15H21NO3

Molecular Weight

263.3

Purity

93

Origin of Product

United States

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